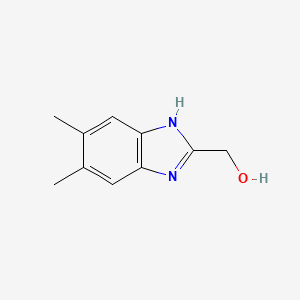

(5,6-dimethyl-1H-benzimidazol-2-yl)methanol

Description

Historical Development of Benzimidazole Chemistry

Benzimidazole, a bicyclic aromatic heterocycle, was first synthesized in 1872 by Hoebrecker through the reduction of 2-nitro-4-methylacetanilide. This discovery laid the foundation for exploring benzimidazole’s structural and pharmacological potential. A pivotal milestone occurred in the 1950s when 5,6-dimethylbenzimidazole was identified as a critical component of vitamin B~12~, where it coordinates the cobalt atom in the corrin ring. This finding underscored benzimidazole’s biological relevance and spurred interest in its derivatives.

The introduction of hydroxylmethyl substituents, as seen in (5,6-dimethyl-1H-benzimidazol-2-yl)methanol, emerged from efforts to modify solubility and reactivity for pharmaceutical applications. Early synthetic routes, such as condensation of o-phenylenediamine with aldehydes followed by oxidation, were later refined to incorporate polar functional groups like hydroxymethyl. These advances enabled the development of derivatives with enhanced pharmacokinetic properties.

Significance of this compound in Heterocyclic Chemistry

The compound’s structure combines two key features:

- Methyl groups at positions 5 and 6 : These substituents enhance electron density in the benzimidazole ring, stabilizing interactions with biological targets.

- Hydroxymethyl group at position 2 : Introduces polarity, improving aqueous solubility compared to non-hydroxylated analogs.

This dual modification makes the compound a versatile intermediate in drug discovery. For example, hydroxymethyl-bearing benzimidazoles are precursors to carbamate or ester derivatives, which exhibit antimicrobial and anticancer activities. The compound’s ability to act as a ligand in coordination chemistry further expands its utility in catalytic and materials science applications.

Table 1: Comparative Properties of Select Benzimidazole Derivatives

Classification within Substituted Benzimidazole Derivatives

This compound belongs to the 2-substituted benzimidazole family, characterized by functionalization at the imidazole ring’s second position. Its classification is further defined by:

- Aromatic substitution pattern : Methyl groups at positions 5 and 6 create a sterically hindered environment, influencing regioselectivity in subsequent reactions.

- Polar substituents : The hydroxymethyl group places it in a subclass of derivatives designed to balance lipophilicity and solubility.

This structural profile aligns it with pharmacologically active analogs like omeprazole (antiulcer) and thiabendazole (anthelmintic), which also feature 2-position modifications.

CAS Registry Information and Nomenclature Systems

- CAS Registry Number : 6761-86-0

- IUPAC Name : this compound

- Synonyms :

- Molecular Formula : C~10~H~12~N~2~O

- Molecular Weight : 176.22 g/mol

The compound’s nomenclature adheres to IUPAC guidelines, prioritizing the benzimidazole core and specifying substituent positions numerically. Its CAS entry consolidates synthetic, analytical, and commercial data, ensuring unambiguous identification in research.

Properties

IUPAC Name |

(5,6-dimethyl-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6-3-8-9(4-7(6)2)12-10(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTYZPBQHXXZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304019 | |

| Record name | MLS000756324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6761-86-0 | |

| Record name | MLS000756324 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000756324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzimidazole Core

The synthesis of (5,6-dimethyl-1H-benzimidazol-2-yl)methanol begins with the formation of the benzimidazole core. This step typically involves the condensation of o-phenylenediamine with a carbonyl compound under acidic conditions.

Reagents :

- 4,5-dimethyl-o-phenylenediamine

- Formic acid or its derivatives (e.g., formaldehyde)

- Acid catalyst (e.g., hydrochloric acid or sulfuric acid)

-

- Reflux in an aqueous or alcoholic medium

- Temperature: ~100–120°C

- Duration: 4–6 hours

Mechanism :

The reaction proceeds via nucleophilic attack by the amine groups on the carbonyl carbon, followed by cyclization and dehydration to form the benzimidazole ring.

Hydroxymethylation at Position 2

The hydroxymethylation step introduces a methanol group at position 2 of the benzimidazole ring.

Reagents :

- Formaldehyde (aqueous or paraformaldehyde)

- Base (e.g., sodium hydroxide or potassium carbonate)

-

- Temperature: ~40–60°C

- Solvent: Aqueous or alcoholic medium

- Duration: 2–4 hours

Mechanism :

The reaction involves electrophilic substitution at position 2 of the benzimidazole ring. The hydroxymethyl group is introduced through the interaction of formaldehyde with the active hydrogen at position 2.

Industrial Production Methods

For large-scale production, similar synthetic routes are employed but optimized for higher yields and purity. Key features include:

- Continuous Flow Reactors : These are used to enhance reaction efficiency and scalability.

- Automated Systems : Automation ensures precise control over reaction parameters such as temperature, pH, and reagent addition.

- Purification Techniques : Crystallization or column chromatography is used to achieve high-purity products.

Reaction Variations and Derivatives

Oxidation

The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

- Reagents : Potassium permanganate or chromium trioxide

- Conditions : Acidic or neutral medium

- Products : Aldehydes or carboxylic acids

Reduction

Reduction reactions yield derivatives such as amines.

- Reagents : Lithium aluminum hydride (LAH) in anhydrous ether

- Conditions : Inert atmosphere (e.g., nitrogen)

- Products : Amines

Substitution

Nucleophilic substitution reactions occur at the methanol group to form ethers or esters.

- Reagents : Alkyl halides or acyl chlorides

- Catalysts : Base (e.g., pyridine)

- Products : Ethers or esters

Data Table for Preparation Methods

| Step | Reagents | Conditions | Products |

|---|---|---|---|

| Benzimidazole Core | o-phenylenediamine, formic acid | Reflux, ~100–120°C | Benzimidazole derivative |

| Hydroxymethylation | Formaldehyde, NaOH | ~40–60°C, aqueous medium | Hydroxymethyl derivative |

| Oxidation | Potassium permanganate | Acidic/neutral medium | Aldehydes/carboxylic acids |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Amines |

| Substitution | Alkyl halides/acyl chlorides | Pyridine | Ethers/esters |

Notes on Reaction Optimization

-

- Acid catalysts like HCl enhance cyclization efficiency during benzimidazole core formation.

- Bases like NaOH improve hydroxymethylation yields.

-

- Excessive heat can lead to side reactions; precise control is critical for product specificity.

-

- Crystallization from ethanol or recrystallization from water improves final product purity.

-

- Formaldehyde handling requires proper ventilation due to its toxic nature.

- Strong oxidizing agents like potassium permanganate should be handled with caution.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has shown that (5,6-dimethyl-1H-benzimidazol-2-yl)methanol exhibits significant antimicrobial activity against various bacterial strains. In vitro studies indicate that it has effective minimum inhibitory concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.39 |

| Escherichia coli | 0.78 |

These findings suggest its potential as a lead compound in developing new antimicrobial agents.

Anticancer Potential

Emerging studies have indicated that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. Preliminary investigations have shown that it can effectively inhibit cancer cell proliferation, making it a candidate for further exploration in cancer therapy.

Inflammatory Response Modulation

The compound has been reported to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the inflammatory response by catalyzing the production of prostaglandin E2 (PGE2). By inhibiting this enzyme, this compound may play a role in reducing inflammation and associated pain responses, indicating its potential therapeutic application in inflammatory diseases.

Chemical Synthesis and Material Science

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow it to be utilized in various chemical reactions, facilitating the development of novel compounds with potential biological activities.

Catalytic Applications

The compound's structure may also lend itself to catalytic applications in organic synthesis. Research into its catalytic properties could lead to advancements in chemical processes and material development, particularly in producing fine chemicals and pharmaceuticals.

Case Study 1: Antimicrobial Testing

In a study conducted on the antimicrobial efficacy of this compound, researchers tested various bacterial strains to determine MIC values. The results confirmed its potency against both gram-positive and gram-negative bacteria, supporting its potential use in clinical settings for treating infections caused by resistant strains.

Case Study 2: Anticancer Mechanism Exploration

Another significant study focused on the anticancer mechanisms of this compound involved treating different cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, highlighting the need for further investigation into its molecular pathways and therapeutic applications.

Mechanism of Action

The mechanism of action of (5,6-dimethyl-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.

Pathways Involved: The compound can affect various biochemical pathways, including those related to cell proliferation and apoptosis. Its effects on these pathways are being studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological and chemical behavior of benzimidazole derivatives is highly dependent on substituent positions and functional groups. Below is a comparative analysis of (5,6-dimethyl-1H-benzimidazol-2-yl)methanol with structurally related compounds:

Key Observations:

- Electron-Withdrawing vs.

- Functional Group Reactivity: The hydroxymethyl group in this compound is readily oxidized to carboxylic acids (e.g., benzimidazole-2-carboxylic acids) or chlorinated to form 2-chloromethyl derivatives, which are intermediates for N-alkylation or cross-coupling reactions .

- Biological Activity: Amide derivatives (e.g., picolinamide analogs) exhibit antiplasmodial activity, suggesting that substituents at the 2-position critically influence target binding .

Biological Activity

Overview

(5,6-Dimethyl-1H-benzimidazol-2-yl)methanol is a derivative of the benzimidazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. The structural characteristics of this compound, including its hydroxymethyl group and dimethyl substitutions, contribute to its unique pharmacological profile.

- Molecular Formula : C₁₀H₁₂N₂O

- Molecular Weight : 176.22 g/mol

- Structure : The compound features a benzimidazole ring substituted at the 5 and 6 positions by methyl groups and a hydroxymethyl group at the 2 position.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. A study highlighted its ability to inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties

Benzimidazole derivatives are known for their anticancer potential. The compound has been investigated for its ability to induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and modulation of cell cycle regulatory proteins . For instance, studies have demonstrated that related benzimidazole compounds can sensitize cancer cells to radiation therapy by increasing DNA damage and activating apoptotic pathways .

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Target Interactions : It interacts with various enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit microsomal prostaglandin E synthase-1 (mpges-1), leading to reduced inflammatory responses.

- Cellular Effects : The compound influences cellular processes such as gene expression and metabolism. It has been shown to modulate signaling pathways associated with inflammation and cancer progression .

Research Findings

Several studies have documented the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of various benzimidazole derivatives, including this compound. The compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for drug development.

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it could effectively induce cell death through ROS-mediated pathways, highlighting its role in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5,6-dimethyl-1H-benzimidazol-2-yl)methanol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound is typically synthesized via condensation of substituted benzimidazole precursors with aldehydes or ketones. For example, refluxing in dimethylformamide (DMF) with stoichiometric reagents (e.g., (5,6-dimethyl-1H-benzimidazol-2-yl)acetonitrile) under controlled pH conditions can yield ~65% after crystallization . Adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time (3–24 hours) may optimize yield. Monitoring by TLC or HPLC is critical to track intermediate formation .

Q. How can NMR and FTIR spectroscopy distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 7.38–8.30 ppm for benzimidazole), methyl groups (δ 2.36 ppm for dimethyl substituents), and the hydroxymethyl group (δ 4.50–5.20 ppm, broad if hydrogen-bonded) .

- FTIR : Stretching vibrations for -OH (3423 cm⁻¹), C=N (1610 cm⁻¹), and aromatic C-H (3067 cm⁻¹) confirm functional groups .

- Comparative analysis with analogs (e.g., 2-aryl benzimidazoles) requires spectral deconvolution to resolve overlapping peaks .

Q. What solubility characteristics should be considered for this compound in biological assays?

- Methodological Answer : The compound exhibits limited aqueous solubility due to hydrophobic benzimidazole and methyl groups. Co-solvents like DMSO (10–20% v/v) or surfactants (e.g., Tween-80) enhance solubility. Solubility parameters (Hansen solubility) can be calculated using group contribution methods, with logP ~2.5 indicating moderate lipophilicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXTL or SHELXL) provides bond lengths, angles, and hydrogen-bonding networks. For example, refinement of H-atoms in calculated positions (riding model, Uiso = 1.2–1.5×Ueq) confirms stereochemistry and packing motifs . Twinning or high-resolution data may require iterative refinement cycles to resolve disorder .

Q. What hydrogen-bonding patterns dominate the supramolecular assembly of this compound, and how do they influence crystallinity?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) chains from O-H···N and N-H···O interactions. Dimethyl groups hinder π-π stacking, favoring layered packing via C-H···O bonds. Computational tools (Mercury, CrystalExplorer) visualize Hirshfeld surfaces to quantify interaction contributions (e.g., 25% H-bonding, 15% van der Waals) .

Q. How can computational docking studies predict the binding affinity of derivatives to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) uses the compound’s 3D structure (optimized via DFT at B3LYP/6-31G*) to simulate binding to targets (e.g., enzymes). Key parameters include binding energy (ΔG ≤ -7 kcal/mol), hydrogen bonds (≥2), and hydrophobic contacts with active-site residues. Validation via MD simulations (100 ns) assesses stability .

Q. What strategies mitigate by-product formation during the synthesis of functionalized derivatives?

- Methodological Answer :

- By-products : Include regioisomers (e.g., 4,7-dimethyl analogs) or oxidation products (e.g., carboxylic acids from over-oxidation).

- Mitigation : Use scavengers (e.g., Na2S2O3 for halogens), low-temperature reflux, or catalytic systems (e.g., CH3SO3H-SiO2) to enhance selectivity . LC-MS or GC-MS monitors side reactions in real time .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 65%) for similar routes?

- Methodological Answer : Variability arises from impurities in starting materials, solvent grade, or crystallization efficiency. Reproducibility requires strict control of:

- Reagent purity (≥98% by HPLC).

- Solvent drying (molecular sieves for DMF).

- Crystallization kinetics (slow cooling vs. antisolvent addition) .

Q. Why do NMR chemical shifts vary across studies for the same derivative?

- Methodological Answer : Shifts depend on solvent (DMSO-d6 vs. CDCl3), concentration, and temperature. Referencing to TMS (δ 0.00 ppm) and reporting solvent/temperature conditions standardizes data. Paramagnetic impurities or pH shifts (e.g., protonation of benzimidazole N-H) also cause deviations .

Tables

Table 1 : Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 2.36 (s, 6H, CH3), δ 7.38 (s, 2H, Ar-H), δ 4.82 (s, 2H, -CH2OH) | |

| ¹³C NMR | δ 18.2 (CH3), δ 109.7 (C=N), δ 132.6 (Ar-C) | |

| FTIR | 3423 cm⁻¹ (-OH), 1610 cm⁻¹ (C=N), 1444 cm⁻¹ (C-H bend) |

Table 2 : Common By-Products and Mitigation Strategies

| By-Product | Cause | Mitigation Strategy |

|---|---|---|

| 4,7-Dimethyl isomer | Regioselectivity loss | Catalytic control (e.g., acidic resins) |

| Oxidized carboxylic acid | Over-oxidation of -CH2OH | Use inert atmosphere (N2), reduce reaction time |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.